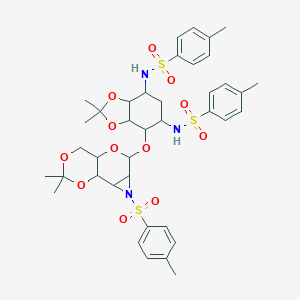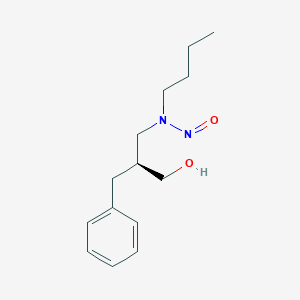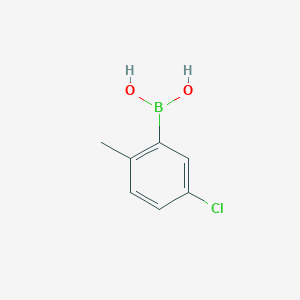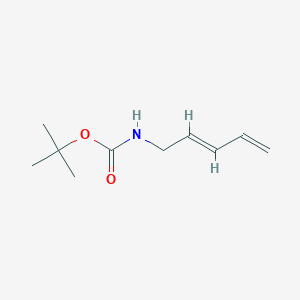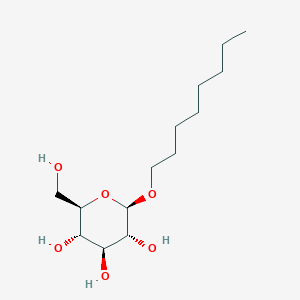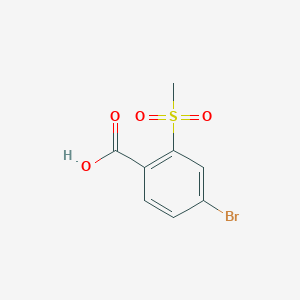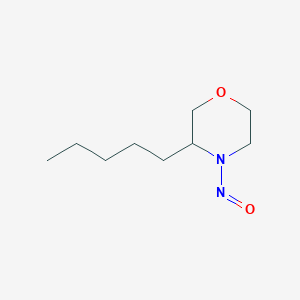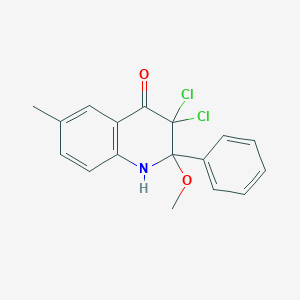
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its pharmacological properties, particularly its ability to block certain types of glutamate receptors.
科学的研究の応用
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the function of glutamate receptors in the brain. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in various physiological processes, including learning and memory. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is a selective antagonist of the AMPA/kainate subtype of glutamate receptors, which are involved in synaptic plasticity and excitotoxicity. By blocking these receptors, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can help researchers understand the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one acts as a non-competitive antagonist of the AMPA/kainate subtype of glutamate receptors. These receptors are ionotropic, meaning they allow the flow of ions across the cell membrane. When glutamate binds to these receptors, they open up and allow the influx of calcium ions, which triggers various signaling pathways. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one blocks these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This prevents the influx of calcium ions and reduces the excitability of neurons.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects. In animal studies, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to reduce the severity and duration of seizures induced by various agents, including kainic acid and pilocarpine. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has also been shown to reduce the extent of brain damage caused by ischemic stroke. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has several advantages as a research tool. It is highly selective for the AMPA/kainate subtype of glutamate receptors, which makes it a useful tool for studying the function of these receptors. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one is relatively stable and can be easily synthesized in the laboratory. However, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one also has some limitations. It is not selective for specific subunits of the AMPA/kainate receptors, which can make it difficult to interpret results. In addition, 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent. Another area of interest is the development of more selective AMPA/kainate receptor antagonists. By targeting specific subunits of these receptors, researchers may be able to develop more effective treatments for neurological disorders. Finally, research could explore the potential of 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one as a tool for studying the function of glutamate receptors in other organs, such as the heart and lungs.
合成法
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process starting from 2,3-dichloroaniline. The first step involves the conversion of 2,3-dichloroaniline to 2,3-dichloroanilide through the reaction with acetic anhydride. The resulting 2,3-dichloroanilide is then reacted with 4-chloro-2-methoxybenzoyl chloride to produce 2,3-dichloro-N-(4-chloro-2-methoxybenzoyl)anilide. This intermediate is then reacted with methyl magnesium bromide to produce 3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one.
特性
CAS番号 |
147779-28-0 |
|---|---|
製品名 |
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one |
分子式 |
C17H15Cl2NO2 |
分子量 |
336.2 g/mol |
IUPAC名 |
3,3-dichloro-2-methoxy-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-8-9-14-13(10-11)15(21)16(18,19)17(20-14,22-2)12-6-4-3-5-7-12/h3-10,20H,1-2H3 |
InChIキー |
WEMQMRKPYGWFCO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
正規SMILES |
CC1=CC2=C(C=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC |
同義語 |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6-methyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





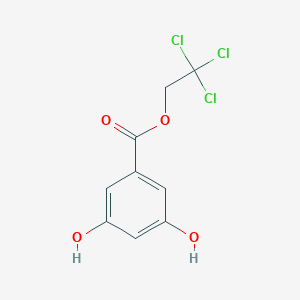
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

